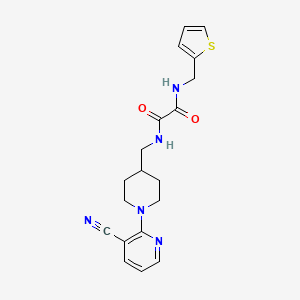
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1797570-87-6 |
| Molecular Formula | C21H23N5O2 |
| Molecular Weight | 409.5 g/mol |
This compound belongs to the oxalamide class, which is known for diverse biological activities, including anti-inflammatory and anticancer properties .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperidine Derivative : Starting with 3-cyanopyridine, a nucleophilic substitution reaction with piperidine yields the desired piperidine derivative.
- Oxalamide Formation : The piperidine derivative is reacted with oxalyl chloride to form the oxalamide intermediate.
- Thiophene Incorporation : The oxalamide intermediate is then reacted with a thiophene derivative under controlled conditions to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : Research indicates that oxalamides can inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into potential activities of this compound:
- Anticancer Studies : In vitro assays have shown that similar oxalamides can significantly reduce cell viability in various cancer cell lines, including pancreatic and gastric cancers. The mechanism often involves caspase activation leading to apoptosis .
- Enzyme Inhibition : Compounds within the same class have been reported to inhibit key enzymes involved in cancer progression, such as MAO-B and ChE, demonstrating their potential as therapeutic agents .
- Cellular Effects : Studies indicate that this compound may influence cell signaling pathways and gene expression, potentially altering cellular metabolism and function.
Data Tables
The following table summarizes key findings from various studies on related compounds:
Propiedades
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c20-11-15-3-1-7-21-17(15)24-8-5-14(6-9-24)12-22-18(25)19(26)23-13-16-4-2-10-27-16/h1-4,7,10,14H,5-6,8-9,12-13H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTQDRUZSZVUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













